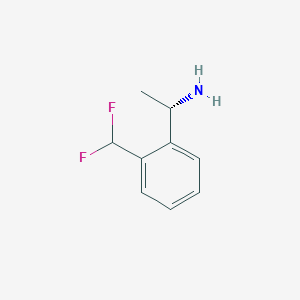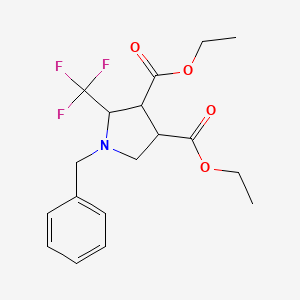![molecular formula C13H13BN4O2 B13097639 (3-(9-Ethyl-9H-imidazo[4,5-c]pyridazin-6-yl)phenyl)boronic acid](/img/structure/B13097639.png)
(3-(9-Ethyl-9H-imidazo[4,5-c]pyridazin-6-yl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(9-Ethyl-9H-imidazo[4,5-c]pyridazin-6-yl)phenyl)boronic acid: is a boronic acid derivative with a unique structure that includes an imidazo[4,5-c]pyridazine ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(9-Ethyl-9H-imidazo[4,5-c]pyridazin-6-yl)phenyl)boronic acid typically involves the following steps:
Formation of the imidazo[4,5-c]pyridazine core: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of the ethyl group: This step involves the alkylation of the imidazo[4,5-c]pyridazine core using ethylating agents such as ethyl iodide or ethyl bromide.
Attachment of the phenylboronic acid moiety: This is usually done through a Suzuki-Miyaura coupling reaction, where the imidazo[4,5-c]pyridazine derivative is coupled with a phenylboronic acid under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boronic acid moiety, forming boronic esters or borates.
Reduction: Reduction reactions can target the imidazo[4,5-c]pyridazine ring, potentially leading to the formation of dihydro derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution or organometallic reagents for nucleophilic substitution.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Dihydro derivatives of the imidazo[4,5-c]pyridazine ring.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
科学研究应用
(3-(9-Ethyl-9H-imidazo[4,5-c]pyridazin-6-yl)phenyl)boronic acid: has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling reactions.
Biology: Investigated for its potential as a biological probe due to its ability to interact with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and electronic devices, due to its unique structural properties.
作用机制
The mechanism of action of (3-(9-Ethyl-9H-imidazo[4,5-c]pyridazin-6-yl)phenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The imidazo[4,5-c]pyridazine ring system can interact with various biological targets, potentially disrupting cellular pathways and leading to therapeutic effects.
相似化合物的比较
Similar Compounds
Phenylboronic acid: Lacks the imidazo[4,5-c]pyridazine ring, making it less versatile in biological applications.
(3-(9H-imidazo[4,5-c]pyridazin-6-yl)phenyl)boronic acid: Similar structure but without the ethyl group, which may affect its reactivity and biological activity.
(3-(9-Methyl-9H-imidazo[4,5-c]pyridazin-6-yl)phenyl)boronic acid: Contains a methyl group instead of an ethyl group, potentially altering its chemical and biological properties.
Uniqueness: : The presence of the ethyl group in (3-(9-Ethyl-9H-imidazo[4,5-c]pyridazin-6-yl)phenyl)boronic acid enhances its lipophilicity and may improve its interaction with biological membranes and targets, making it a unique and valuable compound in various research applications.
属性
分子式 |
C13H13BN4O2 |
|---|---|
分子量 |
268.08 g/mol |
IUPAC 名称 |
[3-(7-ethylimidazo[4,5-c]pyridazin-4-yl)phenyl]boronic acid |
InChI |
InChI=1S/C13H13BN4O2/c1-2-18-8-15-12-11(7-16-17-13(12)18)9-4-3-5-10(6-9)14(19)20/h3-8,19-20H,2H2,1H3 |
InChI 键 |
UNNQFGPXPKGMRH-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CC=C1)C2=CN=NC3=C2N=CN3CC)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


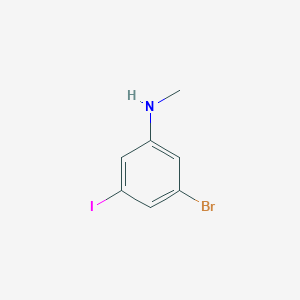
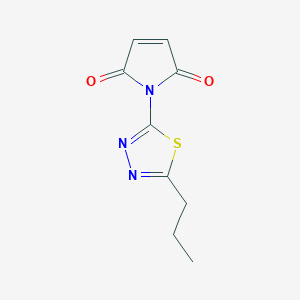

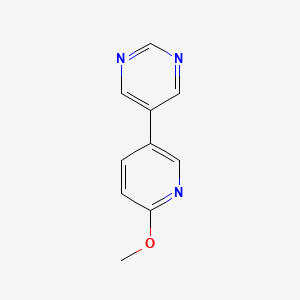
![3-Methylhexahydro-1H-pyrazolo[1,2-a]pyridazin-6-ol](/img/structure/B13097586.png)
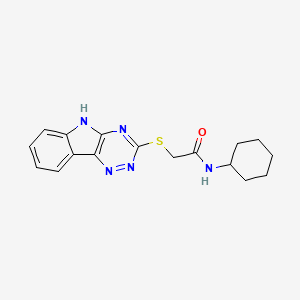
![(3,5-Dimethyl-6,7-dihydro-5H-cyclopenta[B]pyrazin-2-YL)methanol](/img/structure/B13097608.png)
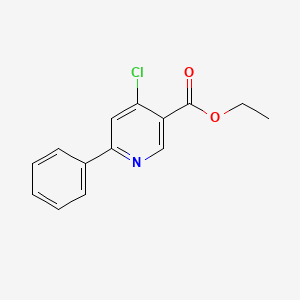
![2-[3-(4-Methylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13097622.png)
